

HPLC method for Strospeside quantification

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Compound of Interest

Compound Name: *Strospeside*

Cat. No.: *B10785143*

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An Application Note and Protocol for the Quantification of **Strospeside** using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strospeside is a cardiac glycoside that has been a subject of interest in pharmaceutical research due to its biological activity. Accurate and reliable quantification of **strospeside** in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of such compounds due to its high sensitivity, selectivity, and accuracy.[1] This application note provides a detailed protocol for the quantification of **strospeside** using a validated HPLC method.

Principle of the Method

The method described herein utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ultraviolet (UV) detection for the quantification of **strospeside**. [2] The separation is achieved on an octylsilyl (C8) bonded silica column with an isocratic mobile phase consisting of a mixture of acetonitrile, methanol, and water. [2] The analyte is detected by monitoring the UV absorbance at 220 nm. [2] Quantification is performed using an external standard method, where the peak area of **strospeside** in the sample is compared to a calibration curve generated from known concentrations of a **strospeside** reference standard.

Experimental Protocols

Materials and Reagents

- **Strospeside** reference standard (purity $\geq 98\%$)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC or Milli-Q grade)
- Ethanol (Analytical grade)
- Chloroform (Analytical grade)
- Solid-phase extraction (SPE) cartridges (e.g., Sep-Pak C18)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Octylsilyl (C8) bonded silica, 5 μm , 4.6 x 250 mm
Mobile Phase	Acetonitrile : Methanol : Water (8:30:43, v/v/v) [2]
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Injection Volume	20 μL
Detection	UV at 220 nm [2]
Run Time	Approximately 15 minutes

Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **strospeptide** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from *Digitalis purpurea* leaves)

- Extraction: Weigh 1 g of dried and powdered *Digitalis purpurea* leaf material and extract with 20 mL of an ethanol-chloroform mixture (2:1, v/v) by sonication for 30 minutes.^[2]
- Filtration: Filter the extract through a Whatman No. 1 filter paper.
- Evaporation: Evaporate the filtrate to dryness under reduced pressure at 40 °C.
- Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase.
- Clean-up: Pass the reconstituted extract through a pre-conditioned Sep-Pak C18 cartridge to remove interfering substances.^[2] Elute the **strospeptide** with the mobile phase.
- Final Preparation: Filter the cleaned extract through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.^{[3][4]}

Validation Parameter	Acceptance Criteria
Linearity	Correlation coefficient (r^2) ≥ 0.999
Accuracy	Recovery between 98% and 102%
Precision	Relative Standard Deviation (RSD) $\leq 2\%$ [3]
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1
Specificity	No interference from blank and placebo at the retention time of strosposide

Data Presentation

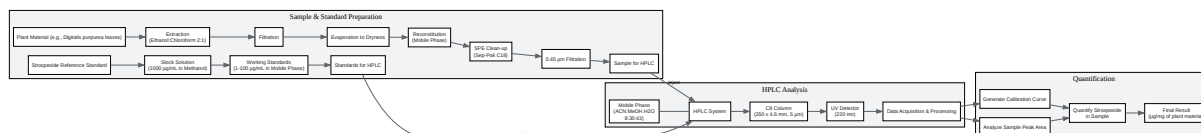
Calibration Curve Data

Concentration ($\mu\text{g/mL}$)	Peak Area (mAU*s)
1	[Example Value]
5	[Example Value]
10	[Example Value]
25	[Example Value]
50	[Example Value]
100	[Example Value]

Method Validation Summary

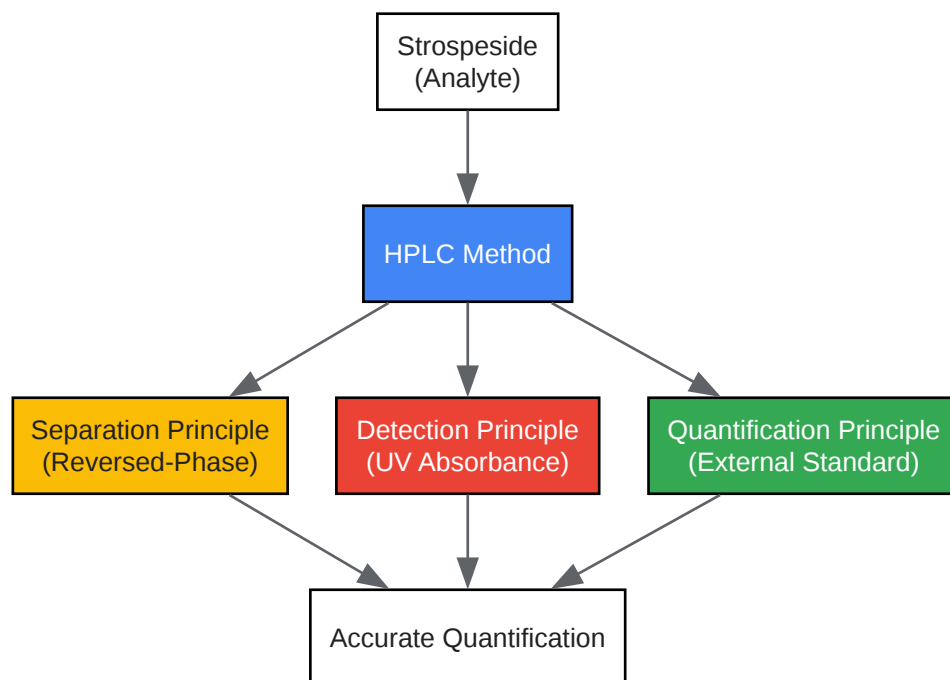
Parameter	Result
Linearity (r^2)	[Example Value, e.g., 0.9995]
Accuracy (% Recovery)	[Example Range, e.g., 99.2 - 101.5%]
Precision (RSD%)	[Example Value, e.g., < 1.5%]
LOD ($\mu\text{g/mL}$)	[Example Value]
LOQ ($\mu\text{g/mL}$)	[Example Value]

Visualizations



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Caption: Experimental workflow for **strosopeside** quantification.



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Caption: Logical relationship of the analytical method.

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